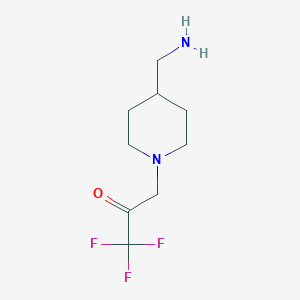
3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one
Vue d'ensemble
Description
3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is a useful research compound. Its molecular formula is C9H15F3N2O and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
The compound this compound interacts with its target, the Serine/threonine-protein kinase Chk1, to mediate cell cycle arrest and activate DNA repair mechanisms
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell cycle regulation and DNA repair . By interacting with the Serine/threonine-protein kinase Chk1, this compound can influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action involve the arrest of the cell cycle and the activation of DNA repair mechanisms These effects are a result of the compound’s interaction with the Serine/threonine-protein kinase Chk1
Activité Biologique
3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is a compound of interest due to its potential therapeutic applications. The presence of a piperidine ring and trifluoromethyl group suggests that it may exhibit significant biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Piperidine moiety: Contributes to the pharmacological profile.
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
The biological activity of this compound is thought to involve modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of certain enzymes or receptors involved in pain pathways and neuroinflammation.
Efficacy in Pain Models
In studies examining antinociceptive properties, this compound demonstrated significant effects in models of neuropathic pain. For instance, it was evaluated alongside established analgesics like pregabalin. The results indicated that:
- Antiallodynic Effects: The compound reduced tactile allodynia in the von Frey test with effective doses comparable to pregabalin.
- Motor Coordination: No significant motor deficits were observed at therapeutic doses, indicating a favorable safety profile.
| Compound | ED50 (mg/kg) | Motor Coordination Impact |
|---|---|---|
| This compound | 1.5 | None |
| Pregabalin | 15.4 | None |
Neuroprotective Effects
Microscopic examinations post-treatment revealed that the compound may also exert neuroprotective effects by enhancing nerve growth factor (NGF) levels, which are crucial for the survival and maintenance of neurons.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuropathic Pain Management: In a chronic constriction injury (CCI) model in mice, the compound showed promise as a novel analgesic with minimal side effects.
- Neurodegenerative Disease Models: The compound's ability to modulate NGF levels suggests potential applications in neurodegenerative diseases where NGF is implicated.
Propriétés
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)6-14-3-1-7(5-13)2-4-14/h7H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWQIISMKPKUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















